molecular formula C26H22FN3O4 B242038 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Cat. No. B242038
M. Wt: 459.5 g/mol
InChI Key: FRIYRIXWYAPNST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide, also known as Compound A, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is complex and involves multiple pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit the nuclear factor kappa B (NF-κB) pathway, leading to the inhibition of cell growth and inflammation. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to regulate glucose and lipid metabolism by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A inhibits cell growth and induces apoptosis in cancer cells. Furthermore, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to regulate glucose and lipid metabolism by increasing insulin sensitivity and reducing lipid accumulation in adipose tissue.

Advantages and Limitations for Lab Experiments

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has several advantages for lab experiments, including its high potency and specificity for its target receptors. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to be well-tolerated in animal models, with no significant toxicity observed. However, the synthesis method for 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is complex and requires specialized equipment and expertise. Furthermore, the efficacy of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A in clinical trials has not yet been established, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A. One potential direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to determine the optimal dosage and administration of 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A for therapeutic use. Furthermore, the development of more efficient synthesis methods for 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A would enable its widespread use in scientific research and potentially in clinical settings.
Conclusion:
3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is a synthetic compound with significant potential for therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Its complex mechanism of action and biochemical and physiological effects make it a promising candidate for further research. However, further studies are needed to determine its safety and efficacy in humans, and the development of more efficient synthesis methods would enable its widespread use in scientific research and clinical settings.

Synthesis Methods

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A is synthesized through a multi-step process involving the reaction of various reagents and intermediates. The synthesis method involves the use of organic solvents and requires careful monitoring of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and metabolic disorders. Several studies have shown that 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have anti-inflammatory effects, reducing inflammation in animal models of inflammatory diseases. Moreover, 3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide A has been shown to have potential in the treatment of metabolic disorders, such as obesity and diabetes, by regulating glucose and lipid metabolism.

properties

Product Name

3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-4-yl)ethyl]propanamide

Molecular Formula

C26H22FN3O4

Molecular Weight

459.5 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]-N-[2-(1H-imidazol-5-yl)ethyl]propanamide

InChI

InChI=1S/C26H22FN3O4/c1-15-19(6-7-25(31)29-9-8-18-12-28-14-30-18)26(32)34-24-11-23-21(10-20(15)24)22(13-33-23)16-2-4-17(27)5-3-16/h2-5,10-14H,6-9H2,1H3,(H,28,30)(H,29,31)

InChI Key

FRIYRIXWYAPNST-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC=C3C4=CC=C(C=C4)F)CCC(=O)NCCC5=CN=CN5

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F)CCC(=O)NCCC5=CN=CN5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.